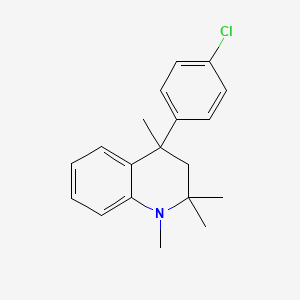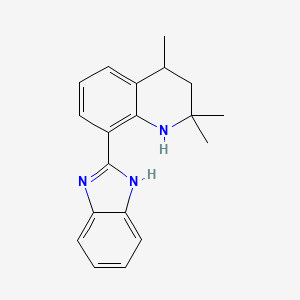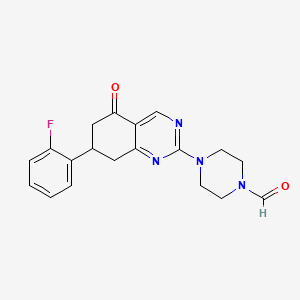
4-(4-Chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines. This compound features a quinoline core with a 4-chlorophenyl group and four methyl groups attached, making it a highly substituted derivative. Its unique structure imparts specific chemical and physical properties that are valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts. For this compound, the starting materials might include 4-chloroaniline and a suitable ketone, such as acetone, under acidic conditions to facilitate cyclization and methylation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production might use continuous flow reactors and advanced catalytic systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline ring or the chlorophenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce partially or fully reduced quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-Chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medical research, this compound may be investigated for its potential pharmacological properties. Its structural similarity to other bioactive quinolines suggests it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug discovery and development.
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity profile make it suitable for various applications, including as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological system and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline: Similar structure but without the chlorine atom, affecting its reactivity and biological activity.
4-(4-Bromophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline: Bromine substitution instead of chlorine, which can influence its chemical properties and applications.
4-(4-Methylphenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline: Methyl substitution, altering its steric and electronic properties.
Uniqueness
The presence of the 4-chlorophenyl group in 4-(4-Chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline imparts unique electronic and steric effects, influencing its reactivity and potential applications. This makes it distinct from other tetrahydroquinoline derivatives and valuable for specific scientific and industrial uses.
Properties
Molecular Formula |
C19H22ClN |
|---|---|
Molecular Weight |
299.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-1,2,2,4-tetramethyl-3H-quinoline |
InChI |
InChI=1S/C19H22ClN/c1-18(2)13-19(3,14-9-11-15(20)12-10-14)16-7-5-6-8-17(16)21(18)4/h5-12H,13H2,1-4H3 |
InChI Key |
GCVBFWGTBOWRBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2N1C)(C)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((1H-Benzo[d]imidazol-2-yl)methyl)acrylamide](/img/structure/B11030506.png)
![N-(2-methoxyethyl)-2-(4-methoxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)aniline](/img/structure/B11030509.png)
![2-(7-amino-2-oxo-5-phenyl-1,2,3,4-tetrahydroimidazo[1,5-b]pyridazin-3-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B11030514.png)
![7-amino-4,5-diphenylimidazo[5,1-f][1,2,4]triazine-2(1H)-thione](/img/structure/B11030520.png)
![1-[2-(1-Pyrrolidinylmethyl)piperidino]-2-butyn-1-one](/img/structure/B11030540.png)
![3-(4-methoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]propanamide](/img/structure/B11030543.png)
![Methyl 4-(2-methoxy-2-oxoethyl)-8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B11030544.png)



![tetramethyl 6'-[(2E)-but-2-enoyl]-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11030561.png)
![N-cyclohexyl-N-ethyl-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11030568.png)

![N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B11030585.png)
